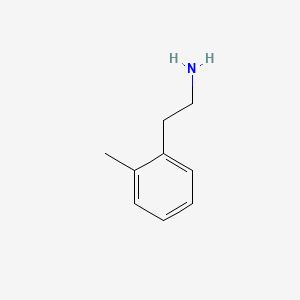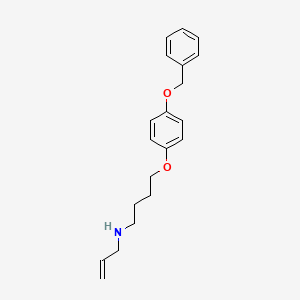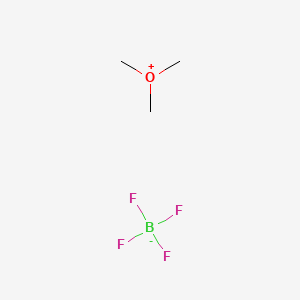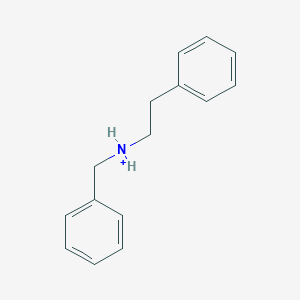
2-Méthylphénéthylamine
Vue d'ensemble
Description
2-Methylphenethylamine is an organic compound with the chemical formula C₉H₁₃N. It is a human trace amine associated receptor 1 (TAAR1) agonist, a property it shares with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine
Applications De Recherche Scientifique
2-Methylphenethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of trace amines in biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
2-Methylphenethylamine (2MPEA) primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain .
Mode of Action
2MPEA acts as an agonist at the TAAR1 receptor . This means it binds to this receptor and activates it. The activation of TAAR1 can influence the release of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Biochemical Pathways
The activation of TAAR1 by 2MPEA can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters, which are crucial for transmitting signals in the brain . This can have downstream effects on mood, attention, and other cognitive functions .
Pharmacokinetics
Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of TAAR1 by 2MPEA can lead to various molecular and cellular effects. For instance, it can influence the release of neurotransmitters, which can affect mood, attention, and other cognitive functions .
Analyse Biochimique
Biochemical Properties
2-Methylphenethylamine plays a significant role in biochemical reactions as a TAAR1 agonist. It interacts with various enzymes, proteins, and other biomolecules. For instance, it shares properties with amphetamine and other phenethylamine isomers, which are known to interact with monoamine oxidase (MAO) enzymes . These interactions are crucial as they influence the compound’s potency and efficacy in activating TAAR1 receptors.
Cellular Effects
2-Methylphenethylamine affects various types of cells and cellular processes. As a TAAR1 agonist, it influences cell signaling pathways, gene expression, and cellular metabolism. The activation of TAAR1 by 2-Methylphenethylamine can modulate neurotransmitter release and uptake, impacting neuronal communication and overall cellular function . This modulation can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of 2-Methylphenethylamine involves its binding interactions with TAAR1 receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. This activation can result in enzyme inhibition or activation and changes in gene expression. The binding of 2-Methylphenethylamine to TAAR1 is a critical step in its mechanism of action, influencing various downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylphenethylamine can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that 2-Methylphenethylamine can maintain its activity over a specific period, but prolonged exposure may lead to degradation and reduced efficacy . Long-term effects on cellular function have also been observed, indicating potential changes in cellular responses over time.
Dosage Effects in Animal Models
The effects of 2-Methylphenethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm.
Metabolic Pathways
2-Methylphenethylamine is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which plays a role in its metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting its overall activity and efficacy.
Transport and Distribution
The transport and distribution of 2-Methylphenethylamine within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
2-Methylphenethylamine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The precise localization within cells can determine the compound’s efficacy in modulating cellular processes and biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylphenethylamine can be synthesized through several methods. One common route involves the reduction of 2-methylphenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 2-methylphenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 2-Methylphenethylamine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: 2-Methylphenylacetone or 2-Methylbenzoic acid.
Reduction: 2-Methylcyclohexylamine.
Substitution: 2-Bromo-2-methylphenethylamine or 2-Chloro-2-methylphenethylamine.
Comparaison Avec Des Composés Similaires
- Amphetamine (α-methylphenethylamine)
- β-Methylphenethylamine
- N-Methylphenethylamine
Comparison: 2-Methylphenethylamine is unique in its specific substitution pattern on the phenyl ring, which confers distinct pharmacological properties. Compared to amphetamine, it has a different potency and selectivity for TAAR1. β-Methylphenethylamine and N-Methylphenethylamine also share structural similarities but differ in their biological activity and receptor affinity .
Propriétés
IUPAC Name |
2-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOUKRYOZIZVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366371 | |
| Record name | 2-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55755-16-3 | |
| Record name | 2-Methylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55755-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055755163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55755-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2VHM2W3X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-methylphenethylamine used as an internal standard in the analysis of methamphetamine and amphetamine in urine?
A1: 2-Methylphenethylamine is used as an internal standard in this specific research [] due to its structural similarity to the target analytes, methamphetamine and amphetamine. This similarity leads to comparable chemical behavior during the extraction and derivatization steps of the analytical method. By adding a known amount of 2-methylphenethylamine to the urine sample, researchers can account for variations in these steps and obtain more accurate and reliable quantifications of methamphetamine and amphetamine.
Q2: How does the use of trichloroacetyl derivatization improve the analysis of methamphetamine and amphetamine by GC/MS?
A2: The research highlights that trichloroacetyl derivatization offers several advantages []. Firstly, it generates derivatives of methamphetamine and amphetamine that are less volatile compared to other common derivatives. This is crucial for gas chromatography analysis, as it ensures the analytes can be effectively separated and detected. Secondly, the trichloroacetyl derivatives fragment in the mass spectrometer to produce characteristic ions that are larger and more structurally informative. This fragmentation pattern enhances the identification and quantification of methamphetamine and amphetamine in complex mixtures like urine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Dimethylbenzimidazol-2-ylidene)-4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-3-oxobutanenitrile](/img/structure/B1221100.png)
![(2E)-3-[(4-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1221103.png)
![2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221104.png)
![3-chloro-1-benzothiophene-2-carboxylic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1221105.png)
![2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide](/img/structure/B1221108.png)


![8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid methyl ester](/img/structure/B1221111.png)
![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)
![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)

